molecular formula C14H23N3 B6496556 4-tert-butyl-2-methyl-6-(piperidin-1-yl)pyrimidine CAS No. 2549007-88-5

4-tert-butyl-2-methyl-6-(piperidin-1-yl)pyrimidine

Cat. No.: B6496556
CAS No.: 2549007-88-5
M. Wt: 233.35 g/mol
InChI Key: HCSJAFOBUWHIGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-2-methyl-6-(piperidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a tert-butyl group, a methyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-2-methyl-6-(piperidin-1-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

    Substitution Reactions: The tert-butyl and methyl groups are introduced via alkylation reactions. The piperidinyl group is introduced through a nucleophilic substitution reaction, where piperidine displaces a leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-2-methyl-6-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Piperidine in the presence of a suitable leaving group and a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

4-tert-butyl-2-methyl-6-(piperidin-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders.

    Materials Science: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, providing insights into drug-receptor interactions.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butylpyridine: Similar in structure but lacks the piperidinyl and methyl groups.

    2,4,6-tri-tert-butylpyrimidine: Contains multiple tert-butyl groups but lacks the piperidinyl group.

    4-methylpyrimidine: Contains a methyl group but lacks the tert-butyl and piperidinyl groups.

Uniqueness

4-tert-butyl-2-methyl-6-(piperidin-1-yl)pyrimidine is unique due to the combination of its substituents, which confer specific chemical and biological properties

Properties

IUPAC Name

4-tert-butyl-2-methyl-6-piperidin-1-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-11-15-12(14(2,3)4)10-13(16-11)17-8-6-5-7-9-17/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSJAFOBUWHIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCCC2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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